7-Methyl-1-naphthol
Overview
Description
7-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O . It has a molecular weight of 158.2 . It is a solid in physical form .
Synthesis Analysis
The synthesis of 1-naphthols, which includes 7-Methyl-1-naphthol, has been studied systematically. The type and position of a substituent, such as the methyl group in 7-Methyl-1-naphthol, can influence the reactivity and properties of the compound . Guidelines for the preparation of thiol derivatives of 1-naphthol have been obtained through computations .Molecular Structure Analysis
The molecular structure of 7-Methyl-1-naphthol has been analyzed in various studies. The type and position of a substituent can influence the reactivity and properties of the compound . Molecules with substituents in positions 4 and 8 are the least reactive . For the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .Chemical Reactions Analysis
The chemical reactions of 1-naphthols, including 7-Methyl-1-naphthol, have been studied. Some molecules could exhibit intramolecular O–H–O interactions . The greatest values of alpha, beta, and gamma are more than 5, 60, and 110 times better respectively, than in the urea molecule .Physical And Chemical Properties Analysis
7-Methyl-1-naphthol has a density of 1.1±0.1 g/cm3 . Its boiling point is 307.4±11.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 148.8±11.1 °C .Scientific Research Applications
1. Multifunctional Material Systems
- Application Summary: 1-naphthols are used in the development of efficient multifunctional material systems (MFMS). These systems are created using various composite materials due to their useful properties and good stability .
- Methods of Application: The type and position of a substituent on the 1-naphthol molecule influence its reactivity and properties. Different electron-directing groups are used during computations to understand these influences .
- Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that it is more favorable for stability and polarizability tensor values when both substituents are in the same benzene ring .
2. Determination of 1-naphthol in Water
- Application Summary: A novel covalent triazine framework (CTF) material was synthesized for the determination of 1-naphthol in water .
- Methods of Application: The CTF material, denoted as TATB, was synthesized by the solvothermal condensation of 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 2,3,6,7-tetrabromonapthalene dianhydride (TBNDA). This material was then applied to a glassy carbon electrode (GCE) for the detection of 1-naphthol .
- Results: The TATB/GCE sensor showed excellent catalytic activity for the oxidation of 1-naphthol. The oxidation peak current was directly proportional to the 1-naphthol concentration in the range of 0.01–10.0 μM, with a detection limit of 5.0 nM .
3. Anti-Corrosion Materials
- Application Summary: 1-naphthols are used as anti-corrosion materials. The stability of the aromatic structure coupled with the polarity given by the substituents makes 1-naphthols suitable for this application .
- Methods of Application: The type and position of a substituent on the 1-naphthol molecule influence its reactivity and properties. Different electron-directing groups are used during computations to understand these influences .
- Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It is also worth noting that for the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .
4. Electrooxidation of 1-Naphthol
- Application Summary: The electrooxidation of 1-naphthol was investigated in different organic solvents by taking cyclic voltammograms .
- Methods of Application: Studies in allyl alcohol pointed to the importance of the carbon–carbon double bond as electrode deactivation was remarkably faster compared with its saturated analog solvent .
- Results: The use of the unsaturated solvent mesityl oxide in the electropolymerization of naphthols resulted in different findings compared with methyl isobutyl ketone .
5. 3D-Graphene-Nanostructure-Based Electrochemical Microsensor
- Application Summary: An electrochemical microsensor for the simultaneous detection of naphthol isomers was fabricated by the in situ growth of a three-dimensional graphene network (3DGN) on screen-printed electrodes .
- Methods of Application: The microsensor exhibited good electrochemical sensing responses to typical isomers of naphthol (1-NAP and 2-NAP). Using the differential pulse voltammetry (DPV) method, the microsensor successfully realized the electrochemical detection of 1-NAP, 2-NAP, and naphthol isomer mixtures .
- Results: Whether detecting naphthol isomers individually or simultaneously, the microsensor exhibited a good linear relationship for 1-NAP and 2-NAP in a wide range of concentrations. For the simultaneous detection of naphthol isomers, the limit of detection (LOD) of the microsensor to 1-NAP reached 10 nM, and the LOD for 2-NAP was about 20 nM .
6. NLO Devices
- Application Summary: 1-naphthols are used as very good materials for NLO (Nonlinear Optical) devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
- Methods of Application: The type and position of a substituent on the 1-naphthol molecule influence its reactivity and properties. Different electron-directing groups are used during computations to understand these influences .
- Results: Among tested 1-naphthols, the greatest values of alpha, beta, and gamma are more than 5, 60, and 110 times better respectively, than in the urea molecule; the change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects .
Safety And Hazards
properties
IUPAC Name |
7-methylnaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVIJCUSYBZPTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989203 | |
Record name | 7-Methylnaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-naphthol | |
CAS RN |
6939-33-9 | |
Record name | NSC57009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methylnaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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